molecular formula C14H12N2 B8715332 2-Amino-2,2-diphenylacetonitrile

2-Amino-2,2-diphenylacetonitrile

Cat. No. B8715332
M. Wt: 208.26 g/mol
InChI Key: XLHAFLQPSYZDOK-UHFFFAOYSA-N
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Patent
US05521220

Procedure details

A solution of 4.05 ml (0.03 mol) of trimethylsilylcyanide in 20 ml of dry benzene was treated with 0.44 gm (0.001 mol) zinc iodide and 4.63 ml (0.028 mol) of benzophenoneimine. The reaction mixture was stirred at room temperature for 10 min., whereupon a white precipitate formed. The reaction mixture was quenched with wet ether and stirred for 2 hours. The liquid phase was washed with saturated brine solution and dried over sodium sulfate and evaporated in vacuo. The residue was recrystallized from ether-hexane to afford 2.4 gm (38%). 1H NMR (CDCl3, 300 MHz) δ 7.7-7.6 (m, 4H), 7.4-7.28 (m, 6H); 13C NMR (CDCl3, 75.5 MHz ) δ 141.2, 128.9, 128.6, 125.8, 123.4, 60.8.
Quantity
4.05 mL
Type
reactant
Reaction Step One
Quantity
4.63 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.44 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Si]([C:5]#[N:6])(C)C.[C:7](=[NH:20])([C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1)[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C1C=CC=CC=1.[I-].[Zn+2].[I-]>[C:8]1([C:7]([C:14]2[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=2)([NH2:20])[C:5]#[N:6])[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
4.05 mL
Type
reactant
Smiles
C[Si](C)(C)C#N
Name
Quantity
4.63 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(C1=CC=CC=C1)=N
Name
Quantity
20 mL
Type
solvent
Smiles
C1=CC=CC=C1
Name
Quantity
0.44 g
Type
catalyst
Smiles
[I-].[Zn+2].[I-]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 10 min., whereupon a white precipitate
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
formed
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched with wet ether
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
WASH
Type
WASH
Details
The liquid phase was washed with saturated brine solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ether-hexane
CUSTOM
Type
CUSTOM
Details
to afford 2.4 gm (38%)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
Smiles
C1(=CC=CC=C1)C(C#N)(N)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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